molecular formula C10H12N2O B1345757 2-Benzimidazolepropanol CAS No. 2403-66-9

2-Benzimidazolepropanol

Cat. No. B1345757
CAS RN: 2403-66-9
M. Wt: 176.21 g/mol
InChI Key: CQFSGSFSOWEIGO-UHFFFAOYSA-N
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Patent
US06476041B1

Procedure details

A mixture of 5.4 g of 1,2-phenylenediamine and 4.5 g of dihydro-furan-2-one in 50 mL of 4N hydrochloric acid was heated to reflux for 20 h, 1 teaspoon of decolorizing carbon added, and after another 15 min reflux, filtered hot. The filtrate was concentrated under reduced pressure to near dryness, the residue made basic (pH=8) with saturated sodium bicarbonate and extracted into 3×80 mL of ether. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. After drying under vacuum, 8.4 g of 3-(1H-benzimidazol-2-yl)-propan-1-ol was obtained as a solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[O:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>Cl>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:13]1[CH2:12][CH2:11][CH2:10][OH:9]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
4.5 g
Type
reactant
Smiles
O1C(CCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
1 teaspoon of decolorizing carbon added
TEMPERATURE
Type
TEMPERATURE
Details
after another 15 min reflux
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted into 3×80 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.